An In-depth Technical Guide to the Physicochemical Properties of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. As a molecule combining the structural motifs of isoxazole, a sulfonamide linker, and a piperazine hydrochloride salt, this compound is of significant interest to the pharmaceutical sciences. Piperazine and its derivatives are integral to numerous approved drugs, valued for their versatile pharmacological activities.[1][2][3] Similarly, the isoxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties.[4][5][6][7] This guide, in the absence of extensive published data on the specific title compound, synthesizes information from structurally related analogues to provide a predictive profile and detailed experimental methodologies for its characterization. We will delve into the anticipated solubility, pKa, melting point, spectral characteristics, and stability of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, offering a robust framework for researchers engaged in its synthesis, characterization, and formulation development.
Introduction: A Molecule of Converging Pharmacophores
The structure of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride brings together three key chemical moieties, each contributing to its overall physicochemical and pharmacological profile. Understanding the individual contributions of the isoxazole ring, the sulfonyl group, and the piperazine hydrochloride salt is crucial for predicting the behavior of the entire molecule.
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The Isoxazole Moiety: This five-membered heterocycle is a common feature in a variety of therapeutic agents.[4][5][6][7] Its presence can influence the molecule's electronic distribution, metabolic stability, and ability to form key interactions with biological targets.
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The Sulfonylpiperazine Core: The sulfonylpiperazine linker is a versatile scaffold in drug design. The sulfonamide group can act as a hydrogen bond acceptor, while the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common constituent in many centrally active drugs.[1][2][3]
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The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds like piperazine.[1]
This guide will systematically explore the anticipated physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, providing both predicted values based on analogous structures and detailed experimental protocols for their empirical determination.
Predicted Physicochemical Properties and Experimental Determination
The following sections detail the predicted physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride and provide established experimental protocols for their measurement.
Solubility
The solubility of a compound is a critical determinant of its bioavailability.[8] As a hydrochloride salt of a piperazine derivative, 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is expected to be freely soluble in water.[2][9] The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where the piperazine nitrogens are fully protonated.
Table 1: Predicted Solubility Profile of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride
| Solvent | Predicted Solubility | Rationale |
| Water | Freely Soluble | Presence of the highly polar hydrochloride salt.[2][9] |
| Methanol | Soluble | Polar protic nature of methanol.[2] |
| Ethanol | Slightly Soluble | Lower polarity compared to water and methanol.[2] |
| Diethyl Ether | Poorly Soluble | Non-polar nature of the solvent.[9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4) and other relevant solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Causality Behind Experimental Choices: The use of different pH buffers is essential to understand the pH-solubility profile, which is critical for predicting oral absorption.[8] Constant temperature control is necessary as solubility is temperature-dependent.
Ionization Constant (pKa)
The pKa values of a molecule dictate its degree of ionization at a given pH, which in turn influences its solubility, permeability, and receptor binding. The piperazine ring has two nitrogen atoms that can be protonated, resulting in two pKa values.[3][4][5][9] The sulfonyl group is electron-withdrawing and will likely lower the basicity of the adjacent piperazine nitrogen.
Table 2: Predicted pKa Values for 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride
| Ionizable Group | Predicted pKa | Rationale |
| Piperazine Nitrogen (distal) | ~8.5 - 9.5 | Typical pKa for a secondary amine in a piperazine ring.[3][4][5][9] |
| Piperazine Nitrogen (proximal to sulfonyl) | ~4.5 - 5.5 | Electron-withdrawing effect of the sulfonyl group reduces basicity.[7] |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The choice of titrant (a strong base) is appropriate for a hydrochloride salt of a weak base.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity and identity. For hydrochloride salts, the melting point is often a decomposition temperature.
Predicted Melting Point: Based on data for similar sulfonylpiperazine hydrochlorides, the melting point is expected to be in the range of 200-300 °C, likely with decomposition.[11]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.
-
Analysis: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choices: DSC provides a more accurate and detailed thermal profile compared to traditional melting point apparatus, allowing for the observation of other thermal events such as decomposition.[12][13]
Proposed Synthesis and Structural Elucidation
A plausible synthetic route for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride would involve the reaction of 4-isoxazolesulfonyl chloride with piperazine, followed by salt formation.
Diagram 1: Proposed Synthesis of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
-
Synthesis of 4-Isoxazolesulfonyl Chloride: React isoxazole with chlorosulfonic acid. The reaction conditions would need to be optimized to favor substitution at the 4-position.
-
Coupling with Piperazine: React the resulting 4-isoxazolesulfonyl chloride with an excess of piperazine in an inert solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the HCl generated.[12]
-
Formation of the Hydrochloride Salt: Dissolve the purified 1-(Isoxazol-4-ylsulfonyl)piperazine free base in a suitable solvent (e.g., methanol or ethyl acetate) and treat it with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt should precipitate and can be collected by filtration.
Spectroscopic and Spectrometric Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic and spectrometric techniques.
Table 3: Predicted Spectroscopic and Spectrometric Data
| Technique | Predicted Key Signals |
| ¹H NMR | Signals for the isoxazole ring protons, two distinct sets of signals for the piperazine protons (due to the asymmetric sulfonyl substitution), and a broad signal for the N-H protons. |
| ¹³C NMR | Resonances for the carbon atoms of the isoxazole and piperazine rings. |
| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonamide, N-H stretching, and C=N stretching of the isoxazole ring. |
| Mass Spec (ESI+) | A prominent ion corresponding to the molecular weight of the free base [M+H]⁺. |
Experimental Protocol: Structural Characterization
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
FT-IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze a dilute solution of the sample using an electrospray ionization mass spectrometer to confirm the molecular weight.
Stability and Degradation
The stability of a drug substance is a critical quality attribute.[14] 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is expected to be a crystalline solid with good thermal stability. However, like many pharmaceuticals, it may be susceptible to degradation under certain conditions.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[15][16]
Methodology:
-
Stress Conditions: Subject solutions of the compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105 °C).
-
Photodegradation: Exposing a solution of the compound to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.
Causality Behind Experimental Choices: These stress conditions are standard in the pharmaceutical industry and are designed to accelerate the degradation pathways that the drug substance might encounter during its shelf life.[15][16]
Conclusion
This technical guide has provided a predictive yet comprehensive overview of the key physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. By leveraging data from structurally related compounds, we have established a foundational understanding of its likely solubility, pKa, melting point, and spectral characteristics. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these properties, which is essential for any drug development program. The proposed synthetic route and methods for structural elucidation and stability assessment further equip researchers with the necessary tools to advance the study of this promising molecule. As with any new chemical entity, the predictive information in this guide should be substantiated by rigorous experimental data.
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